Cas no 21911-67-1 (2-[(3-methylphenyl)amino]acetic acid)

2-[(3-methylphenyl)amino]acetic acid is a synthetic organic compound featuring a phenyl ring substituted with a methyl group at the 3-position and an aminoacetic acid moiety. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients requiring aromatic amine functionality. Its well-defined chemical properties, including stability under standard conditions and reactivity in amide or peptide coupling reactions, enhance its utility in fine chemical applications. The compound’s purity and consistent performance make it suitable for research and industrial-scale processes. Its compatibility with further functionalization allows for tailored modifications in drug discovery and specialty chemistry.
2-[(3-methylphenyl)amino]acetic acid structure
21911-67-1 structure
Product name:2-[(3-methylphenyl)amino]acetic acid
CAS No:21911-67-1
MF:C9H11NO2
MW:165.189142465591
CID:1404930
PubChem ID:12850704

2-[(3-methylphenyl)amino]acetic acid Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-(3-methylphenyl)-
    • 2-[(3-methylphenyl)amino]acetic acid
    • MFCD00503783
    • N-(3-methylphenyl)glycine
    • M-tolylglycine
    • SCHEMBL4805587
    • STK501056
    • [(3-methylphenyl)amino]acetic acid
    • 2-(m-Tolylamino)acetic acid
    • AKOS000101447
    • ALBB-003986
    • CS-0320676
    • [(3-Methylphenyl)amino]acetic acid (Ph(3-Me)-Gly-OH)
    • F2118-0019
    • LS-01428
    • 21911-67-1
    • DTXSID101312211
    • 2-(3-methylanilino)acetic acid
    • 2-(m-Tolylamino)aceticacid
    • MDL: MFCD00503783
    • Inchi: InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
    • InChI Key: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)NCC(=O)O

Computed Properties

  • Exact Mass: 165.07903
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

2-[(3-methylphenyl)amino]acetic acid Security Information

  • HazardClass:IRRITANT

2-[(3-methylphenyl)amino]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2118-0019-1g
2-[(3-methylphenyl)amino]acetic acid
21911-67-1 95%+
1g
$197.0 2023-09-06
A2B Chem LLC
AI95658-500mg
[(3-Methylphenyl)amino]acetic acid
21911-67-1 >95%
500mg
$412.00 2024-04-20
A2B Chem LLC
AI95658-1g
[(3-Methylphenyl)amino]acetic acid
21911-67-1 >95%
1g
$439.00 2024-04-20
TRC
N297336-500mg
N-(3-Methylphenyl)glycine
21911-67-1
500mg
$ 160.00 2022-06-03
TRC
N297336-100mg
N-(3-Methylphenyl)glycine
21911-67-1
100mg
$ 50.00 2022-06-03
Life Chemicals
F2118-0019-0.5g
2-[(3-methylphenyl)amino]acetic acid
21911-67-1 95%+
0.5g
$187.0 2023-09-06
Life Chemicals
F2118-0019-10g
2-[(3-methylphenyl)amino]acetic acid
21911-67-1 95%+
10g
$827.0 2023-09-06
TRC
N297336-1g
N-(3-Methylphenyl)glycine
21911-67-1
1g
$ 250.00 2022-06-03
A2B Chem LLC
AI95658-10g
[(3-Methylphenyl)amino]acetic acid
21911-67-1 >95%
10g
$1134.00 2024-04-20
A2B Chem LLC
AI95658-5g
[(3-Methylphenyl)amino]acetic acid
21911-67-1 >95%
5g
$787.00 2024-04-20

Additional information on 2-[(3-methylphenyl)amino]acetic acid

2-[(3-Methylphenyl)amino]acetic Acid: An Overview of Its Properties, Applications, and Recent Research

2-[(3-Methylphenyl)amino]acetic acid (CAS No. 21911-67-1) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as N-(3-methylphenyl)glycine, is a derivative of glycine, one of the simplest amino acids. Its unique structure and properties make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The molecular formula of 2-[(3-methylphenyl)amino]acetic acid is C9H11NO2, and it has a molecular weight of 165.18 g/mol. The compound features a benzene ring substituted with a methyl group at the para position, which is connected to an amino group and a carboxylic acid group. This structural arrangement imparts specific chemical and biological properties that are crucial for its applications.

In terms of physical properties, 2-[(3-methylphenyl)amino]acetic acid is a white crystalline solid with a melting point ranging from 158 to 160°C. It is soluble in water and polar organic solvents such as methanol and ethanol. These solubility characteristics make it suitable for various chemical reactions and biological assays.

The chemical reactivity of 2-[(3-methylphenyl)amino]acetic acid is primarily governed by its functional groups. The carboxylic acid group can participate in esterification, amidation, and other nucleophilic substitution reactions. The amino group can undergo acylation, alkylation, and condensation reactions. These reactivities make it a valuable building block in the synthesis of more complex molecules.

In the pharmaceutical industry, 2-[(3-methylphenyl)amino]acetic acid has been explored for its potential therapeutic applications. Recent research has focused on its use as an intermediate in the synthesis of drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them promising candidates for the development of new pain management therapies.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the anti-inflammatory effects of N-(3-methylphenyl)glycine-derived compounds. The researchers synthesized a series of derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The results demonstrated that certain derivatives exhibited potent anti-inflammatory activity without significant cytotoxicity, suggesting their potential for further development as therapeutic agents.

Beyond its pharmaceutical applications, 2-[(3-methylphenyl)amino]acetic acid has also found use in other areas of chemistry and biology. In analytical chemistry, it serves as a chiral derivatizing agent for enantiomeric separations. Its ability to form diastereomeric derivatives with chiral compounds allows for efficient separation and detection using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

In biochemistry, N-(3-methylphenyl)glycine has been studied for its role in protein structure and function. Research has shown that it can be incorporated into peptides and proteins to modulate their conformational stability and enzymatic activity. This property makes it useful in the design of peptides with enhanced biological activity or stability.

The environmental impact of 2-[(3-methylphenyl)amino]acetic acid is another area of interest. Studies have evaluated its biodegradability and ecotoxicity to ensure its safe use in industrial processes. A recent study published in Environmental Science & Technology reported that the compound is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms, making it an environmentally friendly choice for various applications.

In conclusion, 2-[(3-methylphenyl)amino]acetic acid (CAS No. 21911-67-1) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique structural features and chemical properties make it an important intermediate in the synthesis of bioactive molecules and pharmaceuticals. Recent research has highlighted its potential therapeutic applications, particularly in anti-inflammatory and analgesic drug development. Additionally, its use in analytical chemistry and biochemistry underscores its versatility as a valuable tool in scientific research.

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